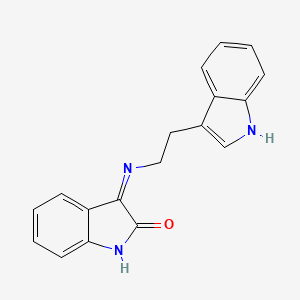

Mao-IN-5

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15N3O |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

3-[2-(1H-indol-3-yl)ethylimino]-1H-indol-2-one |

InChI |

InChI=1S/C18H15N3O/c22-18-17(14-6-2-4-8-16(14)21-18)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H,19,21,22) |

InChI Key |

YWXQURYYQLGFDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN=C3C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Monoamine Oxidase (MAO) Inhibitors

Introduction

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other endogenous and exogenous amines.[1][2][3] There are two primary isoforms, MAO-A and MAO-B, which are encoded by separate genes and exhibit distinct substrate specificities and inhibitor sensitivities.[1][3] Both enzymes are located on the outer mitochondrial membrane.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine.[1][3] Dopamine is a substrate for both isoforms.[1][3]

Due to their critical role in regulating neurotransmitter levels, MAOs are significant therapeutic targets for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of MAO inhibitors (MAOIs), detailing their biochemical interactions, the experimental protocols used to characterize them, and their impact on cellular signaling pathways. While the specific compound "Mao-IN-5" did not yield public data, this guide focuses on the well-established principles of MAO inhibition, providing a framework for understanding the actions of any such compound.

Core Mechanism of Action

MAOIs exert their effects by binding to and inhibiting the activity of the MAO enzymes.[2][5] This inhibition prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron, leading to an accumulation of these neurotransmitters in the cytoplasm.[] This increased concentration enhances the packaging of neurotransmitters into synaptic vesicles and their subsequent release into the synaptic cleft, thereby potentiating neurotransmission.[]

MAOIs can be classified based on their selectivity for the MAO-A or MAO-B isoform and the nature of their inhibition (reversible or irreversible).[2] Irreversible inhibitors form a covalent bond with the FAD cofactor of the enzyme, leading to a long-lasting inhibition that is only overcome by the synthesis of new enzyme.[5] Reversible inhibitors, in contrast, bind non-covalently and their effects can be reversed as the drug is metabolized and cleared from the body.[2]

Quantitative Data on MAO Inhibitors

The potency of MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values for several well-characterized MAO inhibitors against MAO-A and MAO-B.

| Inhibitor | Target MAO Isoform | IC50 (nM) | Type of Inhibition | Reference(s) |

| Clorgyline | MAO-A | 11 | Irreversible, Selective | [7] |

| Selegiline (L-deprenyl) | MAO-B | 98.6 (for DA reuptake) | Irreversible, Selective | [8] |

| Pargyline | MAO-B | 404 | Irreversible, Selective | [7] |

| Harmaline | MAO-A | 2.3 | Reversible, Selective | [9] |

| Lazabemide | MAO-B | 18 | Reversible, Selective | [9] |

| Phenelzine | Non-selective | Varies | Irreversible, Non-selective | [10] |

| Moclobemide | MAO-A | Varies | Reversible, Selective | [] |

Note: IC50 values can vary depending on the experimental conditions, including the substrate used.

Experimental Protocols

The characterization of MAO inhibitors relies on robust in vitro assays to determine their potency and selectivity. A commonly employed method is the kynuramine deamination assay.

Protocol: Fluorometric Kynuramine Deamination Assay for MAO Activity

1. Principle: This assay measures the activity of MAO-A and MAO-B by monitoring the deamination of the non-selective substrate kynuramine. The product of this reaction spontaneously cyclizes to form 4-hydroxyquinoline, a fluorescent molecule. The rate of fluorescence increase is directly proportional to the MAO activity.[10][11]

2. Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

384-well microplates (black, clear bottom)

-

Fluorescence plate reader (excitation ~320 nm, emission ~380 nm)

3. Procedure:

-

Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B enzyme to the desired working concentration in phosphate buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and positive controls in the appropriate solvent.

-

Assay Reaction: a. To each well of the microplate, add the phosphate buffer. b. Add the test inhibitor or control at various concentrations. Include a vehicle control (solvent only). c. Add the diluted MAO enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[7] d. Initiate the reaction by adding the kynuramine substrate. The final concentration of kynuramine should be close to its Km value for the respective enzyme (e.g., 80 µM for MAO-A and 50 µM for MAO-B).[10]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration. b. Normalize the velocities to the vehicle control to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Experimental Workflow Diagram

Caption: Workflow for determining MAO inhibitor IC50 using a kynuramine assay.

Signaling Pathways

The therapeutic and adverse effects of MAO inhibitors are a direct consequence of their modulation of monoaminergic signaling pathways. By increasing the synaptic availability of neurotransmitters like dopamine and serotonin, MAOIs can influence a wide range of downstream cellular processes.

Dopaminergic Signaling Pathway

Inhibition of MAO, particularly MAO-B, leads to an increase in cytosolic dopamine levels in dopaminergic neurons. This enhances dopamine release and subsequent activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors). Activation of these G protein-coupled receptors triggers intracellular signaling cascades, such as the adenylyl cyclase/cAMP/PKA pathway for D1-like receptors, which ultimately modulate gene expression and neuronal excitability. This is a key mechanism in the treatment of Parkinson's disease.[3]

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

The Elusive Mao-IN-5: A Search Reveals a Broader Landscape of Monoamine Oxidase Inhibition

A comprehensive investigation into the structure-activity relationship (SAR) of a compound designated as "Mao-IN-5" has yielded no specific information on a molecule with this identifier. The scientific literature, as accessed through extensive database searches, does not contain references to a specific this compound entity. However, the query has opened a window into the vast and complex world of monoamine oxidase (MAO) inhibitors, a critical class of therapeutic agents.

Monoamine oxidases (MAOs) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2][3] The inhibition of these enzymes, MAO-A and MAO-B, is a key strategy in the treatment of various neurological and psychiatric disorders, including depression and Parkinson's disease.[3][4] The development of MAO inhibitors is an active area of research, with a strong focus on understanding the relationship between their chemical structure and their biological activity to design more potent and selective drugs.[4][5]

The Core Principles of MAO Inhibition SAR

The structure-activity relationship of MAO inhibitors is a field of intense study, with several key structural features influencing their potency and selectivity for the two isoforms, MAO-A and MAO-B. Research has shown that the presence of specific chemical groups and their spatial arrangement are critical for effective inhibition. For instance, studies on various classes of inhibitors, such as coumarins and acylhydrazones, have identified key molecular determinants for MAO-B inhibition.[5][6] The substitution patterns on aromatic rings and the nature of linker moieties significantly impact the inhibitory activity.[6]

General Experimental Approaches in MAO Inhibitor Research

The development and characterization of novel MAO inhibitors involve a standardized set of experimental protocols.

Synthesis

The synthesis of potential MAO inhibitors often involves multi-step organic chemistry reactions to construct the core scaffold and introduce various functional groups. For example, the synthesis of 5H-indeno[1,2-c]pyridazin-5-one derivatives, a class of MAO-B inhibitors, has been described in detail, highlighting the importance of regiochemistry in determining the final compound's activity.[7] Similarly, the preparation of 1,3,5-triazine amino acid derivatives has been outlined as a route to potential MAO-A inhibitors.[8]

Enzyme Inhibition Assays

The inhibitory activity of synthesized compounds against MAO-A and MAO-B is typically determined using in vitro enzyme assays. These assays measure the rate of substrate conversion by the enzyme in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is a key parameter for quantifying potency.[7] For instance, the MAO inhibitory potencies of various compounds have been determined using specific substrates like kynuramine.[1]

Cell-Based Assays

To assess the activity of MAO inhibitors in a more biologically relevant context, cell-based assays are employed. These experiments can evaluate the compound's ability to inhibit MAO activity within living cells and can also provide insights into their potential cytotoxicity and other cellular effects. For example, the antiproliferative activity of some MAO inhibitors has been investigated in tumor cell lines.[1][2]

Visualizing the Complexity of MAO Inhibition

To better understand the intricate relationships in MAO inhibitor research, diagrams can be used to represent workflows and conceptual frameworks.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Identification and Validation of Mao-IN-5, a Novel Monoamine Oxidase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Mao-IN-5" is a hypothetical compound name used for the purpose of this technical guide. The data presented and the specific application of protocols to this molecule are illustrative. The underlying methodologies and principles are based on established techniques for small molecule target identification and validation.

Introduction

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3][4] There are two main isoforms, MAO-A and MAO-B, which are well-established therapeutic targets for the treatment of depression and neurodegenerative diseases, respectively.[1][5][6] Recently, the role of MAOs in cancer progression and metastasis has also been reported, opening new avenues for therapeutic intervention.[7][8][9] This guide provides a comprehensive overview of the target identification and validation of a novel, hypothetical MAO inhibitor, "this compound," using state-of-the-art chemoproteomic and biophysical techniques.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and cellular characterization of this compound.

Table 1: In Vitro Enzymatic Inhibition of MAO Isoforms by this compound

| Target | IC50 (nM) | Assay Type |

| MAO-A | 15 | Radiometric |

| MAO-B | 850 | Radiometric |

Table 2: Selectivity Profile of this compound Against a Panel of Kinases

Determined by competitive binding assay.

| Kinase | Dissociation Constant (Kd in µM) |

| ROCK1 | > 10 |

| ROCK2 | > 10 |

| PKN1 | > 10 |

| PRKX | > 10 |

| ABL | > 10 |

| SRC | > 10 |

| EGFR | > 10 |

| VEGFR2 | > 10 |

Table 3: Cellular Activity of this compound in a Human Neuroblastoma Cell Line (SH-SY5Y)

| Parameter | EC50 (nM) | Assay Description |

| Serotonin Uptake Inhibition | 55 | Measurement of remaining serotonin in the supernatant |

| Cell Viability (72h) | > 10,000 | MTT assay |

Experimental Protocols

Affinity-Based Chemoproteomics for Target Identification

This protocol describes the use of an immobilized form of this compound to enrich its protein targets from cell lysates, followed by identification via mass spectrometry.[10][11][12]

Methodology:

-

Synthesis of Immobilized Probe: Synthesize a derivative of this compound with a linker and a reactive group for covalent attachment to a solid support (e.g., Sepharose beads).

-

Preparation of Cell Lysate:

-

Culture SH-SY5Y cells to ~80% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Affinity Enrichment:

-

Incubate the immobilized this compound probe with the cell lysate (e.g., 1 mg of total protein) for 2 hours at 4°C with gentle rotation.

-

For competition experiments, pre-incubate the lysate with an excess of free this compound for 1 hour before adding the beads.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Sample Preparation:

-

Elute bound proteins using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Perform in-gel digestion of the protein bands with trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Quantify the relative abundance of proteins in the presence and absence of the competitor to identify specific binders.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[13][14][15][16][17]

Methodology:

-

Cell Treatment:

-

Culture SH-SY5Y cells in appropriate vessels.

-

Treat the cells with either vehicle (e.g., DMSO) or this compound at various concentrations for 1-3 hours at 37°C.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes and determine the protein concentration.

-

-

Protein Detection:

-

Analyze the soluble protein fractions by Western blotting using an antibody specific for MAO-A.

-

Quantify the band intensities to generate a melting curve for MAO-A in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

-

Competitive Binding Assay (Kinobeads-based)

While originally developed for kinases, the kinobeads technology can be adapted to profile inhibitors against other ATP-binding proteins or enzymes with suitable broad-spectrum immobilized ligands.[18][19][20][21][22] For MAO, a set of non-selective MAO inhibitors could be immobilized.

Methodology:

-

Lysate Preparation: Prepare cell lysate as described in the affinity-based chemoproteomics protocol.

-

Competition:

-

Aliquot the lysate into several tubes.

-

Add increasing concentrations of free this compound to each aliquot and incubate for 1 hour at 4°C.

-

-

Affinity Capture:

-

Add the mixed immobilized MAO inhibitor beads ("MAO-beads") to each aliquot.

-

Incubate for 1 hour at 4°C with gentle rotation to allow unbound MAO to bind to the beads.

-

-

Sample Processing and Analysis:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute, digest, and analyze the captured proteins by LC-MS/MS as described previously.

-

Generate dose-response curves for the displacement of MAO-A and other proteins from the beads by this compound to determine binding affinities.

-

Signaling Pathway

The following diagram illustrates the role of MAO-A in the degradation of serotonin and the proposed mechanism of action for this compound.

Conclusion

The comprehensive approach outlined in this guide, combining enzymatic and cellular assays with advanced proteomic and biophysical techniques, provides a robust framework for the identification and validation of the molecular target of a novel compound. The hypothetical data for this compound suggest that it is a potent and selective inhibitor of MAO-A. The detailed protocols for affinity-based chemoproteomics and CETSA offer rigorous methods to confirm this target engagement in a physiologically relevant context. These methodologies are crucial for advancing our understanding of a compound's mechanism of action and for the successful development of new therapeutic agents.

References

- 1. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MAOA gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The highs and lows of monoamine oxidase as molecular target in cancer: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 12. researchgate.net [researchgate.net]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 21. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 22. mediatum.ub.tum.de [mediatum.ub.tum.de]

In-Depth Technical Guide: Mao-IN-5 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Mao-IN-5, a compound identified as a dual inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows.

Core Data Summary

This compound, also referred to as MAO-A/B-IN-5 and identified by the ZINC database ID ZINC000016952895, has been evaluated for its inhibitory activity against both isoforms of monoamine oxidase. The available data on its binding affinity is presented in terms of IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Parameter | MAO-A | MAO-B | Reference |

| IC50 | 73.88 µM | 91.08 µM |

Table 1: Binding Affinity of this compound against MAO-A and MAO-B.

At present, detailed kinetic parameters such as the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) for this compound have not been publicly documented. Further research is required to fully characterize its kinetic profile and to determine the precise nature of its interaction with the MAO enzymes, including whether the inhibition is competitive, non-competitive, or uncompetitive. Additionally, studies to confirm the reversibility of this compound binding are necessary for a complete understanding of its mechanism of action.

Signaling Pathway of MAO Inhibition

Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters. By inhibiting MAO-A and MAO-B, this compound is presumed to increase the synaptic concentrations of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This modulation of neurotransmitter levels is the primary mechanism through which MAO inhibitors exert their therapeutic effects in neurological disorders. The general signaling pathway affected by MAO inhibition is depicted below.

An In-depth Technical Guide on the Selectivity of Mao-IN-5 for MAO-A versus MAO-B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Mao-IN-5 (also referred to as compound 3B in associated research), focusing on its selectivity for the two isoforms of monoamine oxidase, MAO-A and MAO-B. This document includes quantitative inhibitory data, detailed experimental protocols, and a proposed mechanism of action.

Quantitative Inhibitory Activity

This compound, a selenium-containing pyridinium salt, has been evaluated for its inhibitory potential against both MAO-A and MAO-B. The half-maximal inhibitory concentrations (IC50) were determined using mouse brain tissue. The results indicate that this compound is a dual inhibitor of both MAO-A and MAO-B.

| Compound | Target | IC50 (μM) | Selectivity Index (MAO-A/MAO-B) |

| This compound (Compound 3B) | MAO-A | 73.88[1] | 0.81 |

| MAO-B | 91.08[1] |

The selectivity index, calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B, is 0.81. This value, being close to 1, suggests that this compound does not exhibit significant selectivity for either MAO-A or MAO-B and acts as a non-selective inhibitor of both isoforms.

Experimental Protocols

The determination of the inhibitory activity of this compound on MAO-A and MAO-B was conducted using an established in vitro assay. The following protocol is based on the methodologies described in the primary research.

Monoamine Oxidase (MAO) A and B Activity Assay

This assay quantifies the enzymatic activity of MAO-A and MAO-B by measuring the formation of a fluorescent product resulting from the oxidative deamination of a substrate.

Materials:

-

Mouse brain tissue homogenate (as a source of MAO-A and MAO-B)

-

This compound (Compound 3B)

-

Kynuramine (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Sodium hydroxide (NaOH)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Prepare a stock solution of the substrate, kynuramine.

-

Prepare the potassium phosphate buffer.

-

Prepare a solution of NaOH to stop the enzymatic reaction.

-

-

Enzyme Preparation:

-

Homogenize mouse brain tissue in cold potassium phosphate buffer.

-

Centrifuge the homogenate at a low speed to remove large debris. The resulting supernatant contains the mitochondrial fraction with MAO-A and MAO-B.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the mouse brain homogenate.

-

For the test wells, add varying concentrations of this compound.

-

For control wells, add the vehicle (solvent used for this compound).

-

For selective inhibition controls, add clorgyline to determine MAO-B activity and selegiline to determine MAO-A activity.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding NaOH to each well.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of this compound compared to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

-

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of action for selenium-containing pyridinium salts as MAO inhibitors is still under investigation. However, based on the general mechanism of MAO inhibition and the known antioxidant properties of organoselenium compounds, a proposed pathway can be outlined.

Monoamine oxidases catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. This process involves the transfer of electrons from the neurotransmitter to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, reducing it to FADH2. Subsequently, FADH2 is reoxidized by molecular oxygen, producing hydrogen peroxide (H2O2) as a byproduct.

This compound, as an inhibitor, is hypothesized to bind to the active site of both MAO-A and MAO-B, preventing the substrate (monoamine neurotransmitters) from accessing the catalytic site. The selenium atom in this compound may play a crucial role in its inhibitory and antioxidant activities. Organoselenium compounds are known to possess redox properties and can interact with reactive oxygen species. It is plausible that the selenium moiety contributes to the binding affinity of the inhibitor to the enzyme or participates in redox cycling that interferes with the catalytic process.

The inhibition of MAO-A and MAO-B by this compound leads to an increase in the synaptic concentration of monoamine neurotransmitters, which is the basis for its potential antidepressant effects.

Caption: Proposed mechanism of this compound inhibition of MAO-A and MAO-B.

Experimental Workflow

The overall workflow for assessing the MAO inhibitory activity of a compound like this compound involves several key stages, from initial compound synthesis to in vitro enzymatic assays.

Caption: Workflow for determining the MAO inhibitory profile of this compound.

References

Mao-IN-5: Preliminary Toxicity Screening Technical Guide

Disclaimer: The following technical guide is a representative document based on established methodologies for the preclinical toxicity screening of Monoamine Oxidase (MAO) inhibitors. The compound "Mao-IN-5" is a hypothetical substance used for illustrative purposes, and all data presented herein are simulated.

This document provides a comprehensive overview of the preliminary in vitro and in vivo toxicity screening of this compound, a novel selective inhibitor of Monoamine Oxidase A (MAO-A). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule being investigated for its potential therapeutic applications. As with any new chemical entity, a thorough evaluation of its toxicity profile is paramount before proceeding to further preclinical and clinical development. This report summarizes the initial toxicity screening of this compound, encompassing in vitro cytotoxicity assessments and an in vivo acute toxicity study.

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines.[1] There are two main isoforms, MAO-A and MAO-B.[2] MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine.[3][4] Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters, which is the basis for the therapeutic use of MAO inhibitors (MAOIs) in the treatment of depression and other neurological disorders.[3] However, excessive inhibition can lead to toxicity.[5][6]

Quantitative Toxicity Data

The following tables summarize the quantitative data obtained from the preliminary toxicity screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay Type | Incubation Time (h) | IC₅₀ (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | 24 | 125.6 |

| SH-SY5Y | Human Neuroblastoma | Neutral Red Uptake | 24 | 88.2 |

| H4IIE | Rat Hepatoma | Resazurin Assay | 24 | 150.3 |

Table 2: In Vivo Acute Oral Toxicity of this compound in Mice

| Species | Strain | Sex | Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Interval (mg/kg) |

| Mouse | BALB/c | Male/Female | Oral (gavage) | 350 | 310 - 395 |

Experimental Protocols

A tiered approach to in vitro toxicity screening was employed to assess the cytotoxic potential of this compound against various cell lines.[7][8]

3.1.1. Cell Culture

-

HepG2, SH-SY5Y, and H4IIE cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

3.1.2. MTT Assay (HepG2 cells)

-

HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

This compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 500 µM.

-

The culture medium was replaced with the medium containing the different concentrations of this compound, and the cells were incubated for 24 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC₅₀ value was calculated from the dose-response curve.

3.1.3. Neutral Red Uptake Assay (SH-SY5Y cells)

-

SH-SY5Y cells were seeded in 96-well plates at a density of 2 x 10⁴ cells/well and incubated for 24 hours.

-

Cells were treated with varying concentrations of this compound (1 µM to 500 µM) for 24 hours.

-

The treatment medium was removed, and cells were washed with PBS.

-

A medium containing neutral red (50 µg/mL) was added to each well, and the plates were incubated for 3 hours.

-

The cells were then washed with a solution of 1% CaCl₂ in 0.5% formaldehyde.

-

The incorporated dye was extracted with a solution of 1% acetic acid in 50% ethanol.

-

The absorbance was measured at 540 nm.

-

The IC₅₀ value was determined from the dose-response curve.

An acute oral toxicity study was conducted in BALB/c mice to determine the median lethal dose (LD₅₀) of this compound.

-

A total of 30 healthy, adult BALB/c mice (15 male, 15 female), weighing between 20-25g, were used for the study.

-

The mice were randomly assigned to five groups of six animals each (3 male, 3 female).

-

This compound was suspended in a 0.5% carboxymethylcellulose solution.

-

A single oral dose of this compound was administered by gavage at doses of 100, 200, 300, 400, and 500 mg/kg.

-

The animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing and then daily for 14 days.

-

Body weights were recorded at the beginning and end of the study.

-

At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.

-

The LD₅₀ was calculated using the Probit method.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of MAO-A. This leads to an accumulation of monoamine neurotransmitters, particularly serotonin. At therapeutic doses, this can be beneficial. However, at toxic doses, it can lead to a life-threatening condition known as serotonin syndrome.

Caption: Proposed pathway of this compound toxicity.

The following diagram illustrates the general workflow for the in vitro cytotoxicity assays performed.

References

- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 2. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of monoamine oxidase A in the neurobiology of aggressive, antisocial, and violent behavior: a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. Monoamine Oxidase Inhibitor Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Monoamine Oxidase Inhibitors in Neurotransmitter Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the pivotal role of Monoamine Oxidase (MAO) enzymes in the metabolic pathways of neurotransmitters and the pharmacological impact of their inhibition, with a representative focus on a hypothetical selective MAO inhibitor, herein referred to as Mao-IN-5.

Introduction to Monoamine Oxidases (MAOs)

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[1][2][3] These enzymes are crucial in regulating the levels of key neurotransmitters in the central nervous system and peripheral tissues. MAOs are located on the outer mitochondrial membrane and exist in two primary isoforms, MAO-A and MAO-B, which are encoded by separate genes.[2][4] These isoforms exhibit distinct substrate specificities and inhibitor sensitivities, making them important targets for therapeutic intervention in a range of neurological and psychiatric disorders.[5][6][7]

-

MAO-A: Preferentially metabolizes serotonin, norepinephrine, and dopamine. Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for the antidepressant effects of MAO-A inhibitors.[4][5][8]

-

MAO-B: Primarily metabolizes phenylethylamine and benzylamine, and also plays a role in dopamine metabolism.[4][9] Selective inhibition of MAO-B is a therapeutic strategy in the management of Parkinson's disease to preserve dopamine levels in the brain.[4]

The enzymatic action of MAOs results in the conversion of monoamines into their corresponding aldehydes, with the concomitant production of hydrogen peroxide and ammonia.[3][9]

This compound: A Representative Monoamine Oxidase Inhibitor

For the purpose of this guide, "this compound" will be used as a placeholder to represent a novel, selective inhibitor of a specific MAO isoform. The principles and experimental methodologies described herein are broadly applicable to the characterization of any new MAO inhibitor.

Quantitative Data on MAO Inhibition

The inhibitory potential of a compound against MAO is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize representative quantitative data for selective MAO-A and MAO-B inhibitors, which would be analogous to the data generated for a novel compound like "this compound".

Table 1: In Vitro Inhibitory Potency of Representative MAO Inhibitors

| Inhibitor | Target MAO Isoform | IC50 (nM) | Ki (nM) | Inhibition Type |

| Clorgyline | MAO-A | 8.5 | 3.2 | Irreversible |

| Moclobemide | MAO-A | 250 | 120 | Reversible |

| Selegiline (L-deprenyl) | MAO-B | 15 | 5.8 | Irreversible |

| Rasagiline | MAO-B | 4.7 | 1.9 | Irreversible |

Table 2: Effect of MAO Inhibition on Neurotransmitter Levels in Rodent Brain

| Treatment | Brain Region | Serotonin (% increase) | Norepinephrine (% increase) | Dopamine (% increase) | Phenylethylamine (% increase) |

| MAO-A Inhibitor | Striatum | 150 | 120 | 50 | 20 |

| (e.g., Clorgyline) | Hippocampus | 200 | 180 | 30 | 15 |

| MAO-B Inhibitor | Striatum | 10 | 15 | 80 | 400 |

| (e.g., Selegiline) | Hippocampus | 5 | 10 | 40 | 350 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel MAO inhibitor. Below are standard protocols for key experiments.

4.1. In Vitro MAO Inhibition Assay

-

Objective: To determine the IC50 value of an inhibitor against MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B.

-

Inhibitor compound (e.g., this compound) at various concentrations.

-

Phosphate buffer (pH 7.4).

-

Spectrofluorometer.

-

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of the inhibitor in phosphate buffer for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate.

-

Monitor the production of the fluorescent product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time using a spectrofluorometer.

-

Calculate the initial reaction velocities.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

4.2. Enzyme Kinetics and Determination of Ki

-

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

-

Procedure:

-

Perform the MAO inhibition assay as described above, but with multiple substrate concentrations for each inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the plots to determine the mechanism of inhibition. For a noncompetitive inhibitor, Vmax will decrease with increasing inhibitor concentration, while KM remains constant.[10]

-

Calculate the Ki value from the data using appropriate equations for the determined inhibition type.

-

4.3. In Vivo Microdialysis for Neurotransmitter Level Assessment

-

Objective: To measure the effect of the inhibitor on extracellular neurotransmitter levels in the brain of a living animal.

-

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Microdialysis probes.

-

Stereotaxic apparatus.

-

HPLC system with electrochemical detection.

-

Inhibitor compound for administration.

-

-

Procedure:

-

Surgically implant a microdialysis probe into a specific brain region (e.g., striatum, hippocampus) of an anesthetized animal using a stereotaxic apparatus.

-

Allow the animal to recover from surgery.

-

Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after administering the inhibitor.

-

Analyze the concentration of neurotransmitters (serotonin, dopamine, norepinephrine) in the dialysate samples using HPLC with electrochemical detection.

-

Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

-

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are essential for clarity.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Mao-IN-5 and its effects on oxidative stress

An In-depth Technical Guide on Mao-IN-5 and its Effects on Oxidative Stress

Introduction

Monoamine oxidases (MAOs) are mitochondrial enzymes pivotal in the oxidative deamination of monoamine neurotransmitters, a process that inherently generates hydrogen peroxide (H₂O₂) and contributes to cellular oxidative stress.[1] The role of MAO-A and MAO-B in the pathophysiology of various diseases, including neurodegenerative disorders and cancer, has led to the development of specific inhibitors.[2][3] This guide focuses on a novel MAO-B inhibitor, here referred to as this compound (represented by the compound Cmp5 from a key study on glioblastoma), and its detailed effects on oxidative stress.[3][4] We will explore its mechanism of action, present quantitative data from in vitro studies, and provide insights into the experimental protocols and signaling pathways involved.

Core Mechanism of Action

This compound, as a selective MAO-B inhibitor, is designed to reduce the enzymatic activity of MAO-B. However, studies on novel MAO-B inhibitors, including a compound structurally related to or representative of this compound (Cmp5), have revealed a paradoxical effect in certain cancer cell lines: the induction of oxidative stress.[3][4] This pro-oxidative effect is being explored as a potential therapeutic mechanism against cancer, such as glioblastoma.[4] The elevation of reactive oxygen species (ROS) can lead to cell cycle arrest and reduced cell migration in cancer cells.[3][4]

Quantitative Data on Oxidative Stress Induction

The following table summarizes the quantitative data on the effects of this compound (represented by Cmp5) on markers of oxidative stress in rat C6 glioma cells.

| Parameter | Treatment | 6 hours | 24 hours |

| Intracellular ROS Production (Fold increase in DCF fluorescence vs. DMSO) | This compound (Cmp5) | 4.0 | Comparable to DMSO |

| Mitochondrial Membrane Potential (MMP) (Mean Fluorescence Intensity - MFI) | DMSO (Control) | Not specified | 3.13 x 10⁵ |

| This compound (Cmp5) | Comparable to DMSO | 2.18 x 10⁵ |

Data extracted from a study on novel MAO-B inhibitors in glioblastoma cells.[4]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Rat C6 glioma cells were used.

-

Culture Conditions: Cells were cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells were exposed to this compound (Cmp5) at a specified concentration (e.g., 10 µM) or with the vehicle (DMSO) as a control for 6 and 24 hours.[4]

Measurement of Intracellular ROS

-

Principle: The production of intracellular ROS is detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCF-DA). This non-fluorescent compound readily diffuses into cells, where it is hydrolyzed by intracellular esterases to dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][6]

-

Protocol:

-

After treatment with this compound, C6 glioma cells were incubated with CM-H2DCF-DA at a final concentration of 10 µM for 30 minutes at 37°C in the dark.

-

Cells were then washed with phosphate-buffered saline (PBS) to remove the excess probe.

-

The fluorescence intensity was measured using a flow cytometer. The increase in DCF fluorescence is proportional to the amount of intracellular ROS.[4]

-

Assessment of Mitochondrial Membrane Potential (MMP)

-

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. Its depolarization is an early event in apoptosis. Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRE fluorescence indicates a loss of MMP.

-

Protocol:

-

Following treatment with this compound, C6 glioma cells were incubated with TMRE at a final concentration of 200 nM for 30 minutes at 37°C.

-

Cells were then washed with PBS.

-

The fluorescence intensity was measured by flow cytometry. A decrease in the mean fluorescence intensity (MFI) indicates mitochondrial membrane depolarization.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by MAO activity and a typical experimental workflow for assessing the impact of MAO inhibitors on oxidative stress.

Signaling Pathway of MAO-Induced Oxidative Stress

Caption: Signaling cascade of MAO-mediated oxidative stress and its cellular consequences.

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for in vitro analysis of this compound's impact on oxidative stress.

Discussion and Future Directions

The available data indicates that this compound, represented by Cmp5, can induce oxidative stress in glioblastoma cells, leading to mitochondrial depolarization.[4] This pro-oxidative mechanism is a departure from the expected antioxidant effect of MAO inhibition, which is typically associated with reduced H₂O₂ production.[1] The context-dependent nature of this effect, particularly in cancer cells, warrants further investigation.

Future research should focus on elucidating the precise molecular mechanisms by which certain MAO-B inhibitors like this compound increase ROS production in specific cell types. Studies should also be expanded to include a broader range of cancer cell lines and in vivo models to validate these findings. A deeper understanding of these pathways could pave the way for the development of novel cancer therapies that exploit oxidative stress as a therapeutic vulnerability.

References

- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidases as sources of oxidants in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Up-Regulation of Oxidative Stress as a Potential Mechanism of Novel MAO-B Inhibitors for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mao-IN-5 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mao-IN-5 is a novel, potent, and selective small molecule inhibitor of Monoamine Oxidase A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2][3] Dysregulation of MAO-A activity has been implicated in a variety of neurological disorders and, more recently, in the progression of certain cancers.[2][4][5] These application notes provide detailed protocols for utilizing this compound in a cell culture setting to investigate its biological effects and mechanism of action.

Mechanism of Action

This compound is hypothesized to selectively bind to the active site of MAO-A, thereby inhibiting its catalytic function. This leads to a reduction in the breakdown of monoamine substrates and a decrease in the production of reactive oxygen species (ROS), which is a byproduct of the MAO-A catalytic cycle.[2][4] The inhibition of MAO-A can modulate downstream signaling pathways, impacting cell proliferation, survival, and differentiation.

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |

| MCF-7 | 0 (Vehicle) | 100 ± 4.2 |

| 1 | 98.1 ± 3.5 | |

| 5 | 95.3 ± 4.8 | |

| 10 | 82.4 ± 5.1 | |

| 25 | 65.7 ± 6.3 | |

| 50 | 48.2 ± 5.9 | |

| SH-SY5Y | 0 (Vehicle) | 100 ± 3.8 |

| 1 | 99.2 ± 2.9 | |

| 5 | 97.6 ± 3.1 | |

| 10 | 88.9 ± 4.5 | |

| 25 | 71.3 ± 5.4 | |

| 50 | 55.6 ± 6.1 |

Table 2: this compound Target Engagement (Cellular Thermal Shift Assay - CETSA)

| Cell Line | Treatment | EC₅₀ (µM) |

| PC-3 | This compound | 7.8 |

Table 3: Effect of this compound on MAO-A Protein Expression (Western Blot)

| Cell Line | Treatment (24h) | Fold Change in MAO-A Expression (Normalized to β-actin) |

| DU145 | Vehicle | 1.0 |

| This compound (10 µM) | 0.95 |

Experimental Protocols

General Cell Culture Protocol

This protocol outlines general steps for maintaining and passaging adherent cell lines for use in experiments with this compound. Specific media and conditions may vary by cell line.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Maintain cells in T-75 flasks in a 37°C, 5% CO₂ incubator.

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete growth medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate for subsequent experiments or passaging.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6]

Materials:

-

96-well cell culture plates

-

Cells of interest

-

This compound stock solution (in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Western Blotting for MAO-A Expression

This protocol is for detecting changes in the expression of MAO-A protein following treatment with this compound.[7][8][9]

Materials:

-

6-well cell culture plates

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody (anti-MAO-A)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells in 6-well plates and treat with this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-MAO-A antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[10]

Materials:

-

Cells of interest

-

This compound

-

PBS

-

PCR tubes or 96-well PCR plates

-

Thermocycler

-

Equipment for Western blotting

Procedure:

-

Treat cells with various concentrations of this compound or vehicle for a specified time.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well plate.

-

Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant and analyze the amount of soluble MAO-A protein by Western blotting. Increased thermal stability of MAO-A in the presence of this compound indicates target engagement.

Visualizations

References

- 1. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAOA gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Assays Characterizing MAO A Function in Cancers | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. origene.com [origene.com]

- 9. Detecting Monoamine Oxidase A and B Proteins: A Western Blotting Protocol and Some Practical Considerations | Springer Nature Experiments [experiments.springernature.com]

- 10. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | PLOS One [journals.plos.org]

Application Notes and Protocols for Mao-IN-5 (Hypothetical) in Animal Models

Disclaimer: The following application notes and protocols are for a hypothetical compound designated as "Mao-IN-5." As of November 2025, there is no publicly available information for a specific molecule with this name. The information provided herein is based on the general characteristics and established experimental procedures for monoamine oxidase inhibitors (MAOIs) in preclinical animal models. Researchers should adapt these guidelines based on the specific properties of their compound of interest.

Introduction

Monoamine oxidases (MAOs) are a family of enzymes, primarily MAO-A and MAO-B, that are critical in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Dysregulation of MAO activity has been implicated in a variety of pathologies, including neurological disorders and, more recently, in the progression of certain cancers.[4][5] this compound is a hypothetical, potent, and selective inhibitor of MAO-A, a target that has garnered interest in cancer research due to its potential role in tumor progression and metastasis.[5] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in various animal models.

Mechanism of Action

This compound is postulated to exert its therapeutic effects by inhibiting the enzymatic activity of MAO-A. MAO-A catalyzes the oxidative deamination of biogenic amines, leading to the production of reactive oxygen species (ROS).[5] By blocking MAO-A, this compound is expected to increase the levels of key neurotransmitters in the central nervous system and modulate the tumor microenvironment.[3] In the context of cancer, inhibition of MAO-A may suppress tumor growth by altering cellular metabolism and reducing oxidative stress.[4][5]

Data Presentation

Table 1: Pharmacokinetic Parameters of a Representative MAO Inhibitor in Mice

| Parameter | Value | Units |

| Administration Route | Intraperitoneal (i.p.) | - |

| Dose | 10 | mg/kg |

| Cmax | 1.5 | µg/mL |

| Tmax | 0.5 | hours |

| AUC(0-inf) | 5.8 | µg*h/mL |

| t1/2 | 2.1 | hours |

| Clearance | 28.9 | mL/min/kg |

| Vd | 5.5 | L/kg |

This data is hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy of a Representative MAO Inhibitor in a Xenograft Mouse Model

| Treatment Group | Mean Tumor Volume (Day 21) | % Tumor Growth Inhibition |

| Vehicle Control | 1250 ± 150 | - |

| This compound (10 mg/kg) | 750 ± 120 | 40% |

| This compound (25 mg/kg) | 450 ± 90 | 64% |

| Positive Control | 300 ± 75 | 76% |

This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for injection

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Acclimate mice for at least one week prior to the experiment.

-

Prepare this compound formulation in the chosen vehicle at the desired concentration.

-

Administer a single dose of this compound to mice via the desired route (e.g., intravenous, intraperitoneal, or oral). A typical i.p. dose for a novel MAOI might range from 5 to 50 mg/kg.

-

Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process blood samples to separate plasma by centrifugation.

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: In Vivo Efficacy in a Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft mouse model.

Materials:

-

Human cancer cell line (e.g., a line with known MAO-A expression)

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Matrigel

-

This compound

-

Vehicle

-

Calipers for tumor measurement

Procedure:

-

Culture the selected cancer cell line under standard conditions.

-

Subcutaneously implant cancer cells (typically 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

-

Administer this compound or vehicle daily (or as determined by PK data) via the chosen route.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Safety and Toxicology

Preliminary toxicity studies should be conducted to determine the maximum tolerated dose (MTD) of this compound. This typically involves dose-range-finding studies where escalating doses of the compound are administered to a small group of animals. Clinical signs of toxicity, body weight changes, and mortality are monitored. For MAOIs, potential drug-drug and drug-food interactions (e.g., with tyramine-containing foods) should be considered, although this is more relevant to clinical applications.[1]

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of the hypothetical MAO-A inhibitor, this compound. The provided protocols for pharmacokinetic and efficacy studies in mouse models are based on established methodologies for similar compounds. Researchers are encouraged to optimize these protocols based on the specific chemical and biological properties of their inhibitor to ensure robust and reproducible results in their preclinical drug development efforts.

References

Application Notes and Protocols for Mao-IN-5 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Mao-IN-5 (also known as ZINC000016952895; CAS 906728-07-2) is a putative monoamine oxidase (MAO) inhibitor identified through computational screening. Currently, there is a lack of published experimental data detailing its specific inhibitory potency (IC50, Ki), selectivity for MAO-A versus MAO-B, or its efficacy in cellular and animal models of neurodegenerative diseases. The following application notes and protocols are therefore provided as generalized templates based on standard methodologies for characterizing novel MAO inhibitors. These protocols will require significant optimization and validation for this compound.

Introduction to this compound

This compound is a small molecule predicted to inhibit monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Dysregulation of MAO activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[1][2] Specifically, MAO-B levels are known to increase with age and are elevated in the brains of patients with Alzheimer's disease, contributing to oxidative stress and the formation of amyloid plaques.[3][4] MAO inhibitors can increase the synaptic availability of neurotransmitters and exhibit neuroprotective properties, making them valuable tools for studying disease mechanisms and for therapeutic development.[3][5]

Computational predictions (Swiss ADME) suggest that this compound possesses blood-brain barrier permeability and high gastrointestinal absorption, which are desirable properties for a centrally acting therapeutic agent. However, its specific activity and selectivity against MAO-A and MAO-B, as well as its potential off-target effects, must be determined experimentally.

Potential Applications in Neurodegenerative Disease Research

-

Probing the role of MAO in disease models: Investigating the effects of MAO inhibition on neuronal survival, oxidative stress, and neuroinflammation in cellular and animal models of neurodegeneration.

-

Target validation: Assessing the therapeutic potential of inhibiting MAO for conditions like Parkinson's and Alzheimer's diseases.

-

Lead compound for drug discovery: Serving as a starting point for the development of more potent and selective MAO inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

Quantitative Data Summary

The following table summarizes key quantitative parameters that need to be experimentally determined for this compound. Representative values for well-characterized MAO inhibitors are provided for context.

| Parameter | This compound | Selegiline (MAO-B selective) | Clorgyline (MAO-A selective) |

| MAO-A IC50 | To be determined | ~ 1 µM | ~ 10 nM |

| MAO-B IC50 | To be determined | ~ 15 nM | ~ 1 µM |

| MAO-A Ki | To be determined | To be determined | To be determined |

| MAO-B Ki | To be determined | To be determined | To be determined |

| Selectivity Index (MAO-A IC50 / MAO-B IC50) | To be determined | ~ 67 | ~ 0.01 |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are crucial for determining the potency and selectivity of an inhibitor.

Experimental Protocols

In Vitro MAO Inhibition Assay

This protocol describes how to determine the IC50 and Ki values of this compound for both MAO-A and MAO-B using a commercially available bioluminescent assay.

Principle: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate that is converted into luciferin by MAO activity. The luciferin is then detected by luciferase, producing a light signal that is proportional to MAO activity.[2][6]

Materials:

-

This compound

-

MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)

-

Recombinant human MAO-A and MAO-B enzymes (Sigma-Aldrich or similar)

-

96-well white, flat-bottom plates

-

Luminometer

Protocol:

-

Reagent Preparation: Prepare the MAO Substrate and Luciferin Detection Reagent according to the kit manufacturer's instructions.[2]

-

Compound Dilution: Prepare a serial dilution of this compound in the appropriate reaction buffer. The final concentration range should span several orders of magnitude around the expected IC50.

-

MAO Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to a working concentration in the reaction buffer. The optimal concentration should be determined in a preliminary experiment to ensure a robust signal.

-

Assay Procedure:

-

Add 12.5 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.

-

Add 12.5 µL of the diluted MAO-A or MAO-B enzyme to the respective wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the MAO substrate solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and initiate the luminescent signal by adding 50 µL of the Luciferin Detection Reagent to each well.

-

Incubate for 20 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a luminometer.[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

To determine the Ki value, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive).[7]

-

Diagram: In Vitro MAO Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of this compound.

Cellular Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the potential of this compound to protect neuronal cells from neurotoxin-induced cell death, a common in vitro model for Parkinson's disease.

Principle: The human neuroblastoma cell line SH-SY5Y can be differentiated into a more neuron-like phenotype and is susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which selectively damage dopaminergic neurons.[4][8][9] The neuroprotective effect of this compound is quantified by measuring cell viability.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

Retinoic acid and BDNF for differentiation (optional)

-

6-OHDA or MPP+

-

This compound

-

MTT or other cell viability assay reagent

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in standard growth medium.

-

For differentiation, seed cells at a low density and treat with retinoic acid (e.g., 10 µM) for 3-5 days, followed by BDNF (e.g., 50 ng/mL) for another 2-3 days.

-

-

Compound Treatment and Toxin Exposure:

-

Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) or MPP+ (e.g., 0.5-1 mM) to the wells.[8][9]

-

Include control wells (vehicle only) and toxin-only wells.

-

Incubate for 24-48 hours.

-

-

Cell Viability Assessment:

-

Perform an MTT assay or a similar viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the vehicle-treated control cells.

-

Plot the cell viability against the concentration of this compound to determine its neuroprotective concentration range.

-

Diagram: Cellular Neuroprotection Assay Workflow

Caption: Workflow for assessing the neuroprotective effects of this compound.

In Vivo Efficacy in a Mouse Model of Parkinson's Disease

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in the MPTP-induced mouse model of Parkinson's disease.

Principle: The neurotoxin MPTP is metabolized to MPP+ by MAO-B in the brain, where it selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[10][11][12] The efficacy of this compound is assessed by its ability to prevent dopaminergic neuron loss and improve motor function.

Materials:

-

C57BL/6 mice

-

MPTP-HCl

-

This compound

-

Vehicle for drug administration (e.g., saline, DMSO/Cremophor emulsion)

-

Behavioral testing apparatus (e.g., rotarod, open field)

-

Equipment for tissue processing and analysis (e.g., HPLC-ECD for dopamine measurement, antibodies for western blotting)

Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice to the housing conditions for at least one week.

-

Divide the animals into experimental groups (e.g., vehicle control, MPTP + vehicle, MPTP + this compound at different doses).

-

-

Drug Administration and MPTP Treatment:

-

Administer this compound or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified period before and/or during MPTP treatment. The dosing regimen needs to be determined based on preliminary pharmacokinetic and tolerability studies.

-

Induce the Parkinsonian phenotype by administering MPTP (e.g., 4 injections of 20 mg/kg, i.p., at 2-hour intervals).[11]

-

-

Behavioral Testing:

-

Neurochemical and Histological Analysis:

-

At the end of the study, euthanize the animals and collect the brains.

-

Dopamine Measurement: Dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC-ECD.[16][17][18]

-

Western Blot: Analyze the expression of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the striatum and substantia nigra.[5][19][20]

-

-

Data Analysis:

-

Analyze the behavioral, neurochemical, and histological data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Diagram: In Vivo Parkinson's Disease Model Workflow

Caption: Workflow for in vivo testing of this compound in a mouse model.

Signaling Pathways

Diagram: Simplified MAO-Mediated Neurodegeneration Pathway

Caption: MAO metabolizes dopamine, producing ROS and oxidative stress.

Conclusion